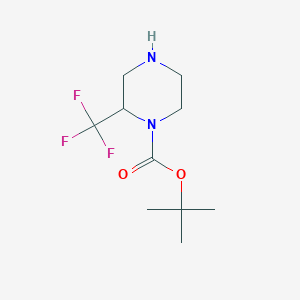

tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMABGNQLJFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. When this powerful functional group is combined with the piperazine moiety—a privileged scaffold found in numerous approved drugs—the resulting building block becomes a valuable asset for researchers and drug development professionals. This guide provides an in-depth technical overview of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate, a key intermediate that embodies this powerful synergy. We will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. This compound is typically a solid or liquid at room temperature and should be stored in a dark, dry place at 2-8°C to ensure its stability.[1]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886779-77-7 | [2] |

| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | [2] |

| Molecular Weight | 254.25 g/mol | [2] |

| Boiling Point (Predicted) | 263.4 ± 35.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [4] |

| Physical Form | Solid or liquid | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |

Spectroscopic Characterization

Expected ¹H NMR Spectral Features (in CDCl₃):

-

tert-Butyl Protons: A sharp singlet around 1.4-1.5 ppm, integrating to 9H.

-

Piperazine Ring Protons: A series of complex multiplets between approximately 2.5 and 4.0 ppm. The proton on the carbon bearing the trifluoromethyl group (C2) will likely be shifted downfield and may show coupling to the fluorine atoms.

-

N-H Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

tert-Butyl Carbonyl Carbon: A signal in the region of 154-156 ppm.

-

tert-Butyl Quaternary Carbon: A signal around 79-81 ppm.

-

tert-Butyl Methyl Carbons: A signal around 28 ppm.

-

Piperazine Ring Carbons: Signals in the range of 40-60 ppm. The carbon attached to the trifluoromethyl group (C2) will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly influenced by the electron-withdrawing nature of the CF₃ group.

-

Trifluoromethyl Carbon: A quartet with a large one-bond C-F coupling constant, typically found further downfield.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure good yield and purity. A common and logical approach involves the introduction of the Boc protecting group onto the piperazine scaffold.

General Synthetic Workflow

The synthesis generally proceeds via the protection of one of the nitrogen atoms of a suitable piperazine precursor. Given the target molecule, the starting material would be 2-(trifluoromethyl)piperazine. The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methodologies for Boc protection of amines.[6]

Materials:

-

2-(Trifluoromethyl)piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)piperazine (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Reactivity and Chemical Transformations

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including catalytic hydrogenation and basic or nucleophilic reactions. However, it can be readily cleaved under acidic conditions.

Caption: Schematic of the Boc deprotection reaction.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction proceeds via protonation of the carbamate followed by the loss of carbon dioxide and isobutylene, yielding the free secondary amine as its corresponding salt.

N-Alkylation and N-Arylation

Once the Boc group is removed, the newly liberated secondary amine at the 4-position is a nucleophile and can undergo a variety of chemical transformations, most notably N-alkylation and N-arylation reactions. These reactions are fundamental in extending the molecular framework and introducing diverse substituents.

-

N-Alkylation: The deprotected piperazine can be reacted with various alkyl halides or tosylates in the presence of a base to introduce alkyl chains, which can be further functionalized.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the piperazine nitrogen and aryl or heteroaryl halides. This is a widely used strategy in the synthesis of complex drug molecules.[7]

-

Reductive Amination: The secondary amine can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted piperazines.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylated piperazine motif is a common feature in a wide array of pharmacologically active compounds. While specific examples detailing the direct use of this compound in the synthesis of a marketed drug are not readily found in public literature, its value lies in its potential to serve as a key intermediate in the synthesis of novel drug candidates across various therapeutic areas. The general class of trifluoromethyl-substituted piperazines is integral to the development of inhibitors for enzymes such as FAK (Focal Adhesion Kinase), which are implicated in cancer progression.[8]

Hypothetical Application in the Synthesis of a Kinase Inhibitor

The following scheme illustrates a plausible synthetic route where this compound could be employed in the synthesis of a hypothetical kinase inhibitor.

Caption: Plausible synthetic route utilizing the title compound.

This generalized pathway highlights the strategic importance of this building block. The initial deprotection unmasks the reactive secondary amine, which can then be coupled with a diverse range of aromatic or heteroaromatic systems. Subsequent functionalization of other parts of the molecule can then lead to the final drug candidate.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected piperazine scaffold and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the synthesis of novel and complex molecules with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of the next generation of therapeutics.

References

- 1. This compound | 886779-77-7 [sigmaaldrich.com]

- 2. This compound | 886779-77-7 [m.chemicalbook.com]

- 3. cas 886779-69-7|| where to buy tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate [chemenu.com]

- 4. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (1240587-88-5) for sale [vulcanchem.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. US9012461B2 - FAK inhibitors - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique confluence of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] When this powerful functional group is strategically placed on a privileged scaffold like piperazine, the result is a high-value building block with broad applicability. This guide provides an in-depth technical overview of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate , a key intermediate for researchers and scientists in drug development. We will explore its synthesis, properties, and strategic application, providing the causal insights behind its utility.

Compound Identification and Physicochemical Properties

The precise identity and properties of a chemical building block are fundamental to its effective use in a synthetic campaign. This compound is a bifunctional molecule, featuring a piperazine ring substituted with a trifluoromethyl group at the 2-position. One of the ring nitrogens is protected with a tert-butyloxycarbonyl (Boc) group, rendering the other nitrogen available for subsequent chemical modification following a deprotection step.

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 886779-77-7 | [2] |

| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | [2] |

| Molecular Weight | 254.25 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F | [3] |

| InChI Key | ODGMABGNQLJFIX-UHFFFAOYSA-N | [3] |

| Physical Form | Solid or liquid | |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | |

| Purity | Typically >98% |

The presence of the CF₃ group significantly influences the molecule's electronic character and conformation. It is a strong electron-withdrawing group, which can impact the pKa of the nearby secondary amine. The Boc protecting group is crucial for synthetic utility, as it allows for selective reactions at the unprotected secondary amine (N-4) or, more commonly, its removal under acidic conditions to unmask the N-1 amine for further elaboration.

Synthesis and Chemical Reactivity

The synthesis of substituted piperazines, particularly those bearing a trifluoromethyl group, requires careful strategic planning. While specific, peer-reviewed syntheses for the 2-substituted isomer are not abundant in public literature, a general and authoritative pathway can be constructed based on established methodologies for related structures. Racemic syntheses have been described in patent literature, often involving the condensation of a trifluoromethylated carbonyl compound with a protected ethylenediamine, followed by cyclization and reduction steps.[4]

A logical synthetic workflow is visualized below. The critical steps involve the creation of the trifluoromethylated piperazine core, followed by selective N-protection.

Figure 2: Deprotection and subsequent derivatization pathways.

Application in Drug Discovery: A Case Study

The strategic importance of this building block is best illustrated through its application in the synthesis of complex, biologically active molecules. A prominent example is its use in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, as detailed in patent literature. [5][6]DDR1 is a receptor tyrosine kinase implicated in various diseases, including fibrosis and cancer, making it an attractive therapeutic target.

In this context, this compound serves as a key fragment for constructing the final inhibitor. The piperazine core acts as a central linker, connecting different pharmacophoric elements, while the trifluoromethyl group contributes to optimizing the drug-like properties of the final compound.

Experimental Protocol: Synthesis of a DDR1 Inhibitor Intermediate

The following protocol is an illustrative example based on the chemistry described in patent WO2017005583A1, demonstrating the practical utility of the title compound. [5] Objective: To synthesize an advanced intermediate by coupling deprotected 2-(trifluoromethyl)piperazine with a carboxylic acid partner.

PART 1: Boc Deprotection

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Causality Insight: The use of a strong acid like TFA ensures the complete and rapid cleavage of the acid-labile Boc group. DCM is an excellent, non-reactive solvent for this transformation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude salt of 2-(trifluoromethyl)piperazine can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for purification.

PART 2: Amide Bond Formation

-

Reagent Preparation: In a separate flask, dissolve the target carboxylic acid (e.g., 1H-indazole-5-carboxylic acid, 1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

-

Causality Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a proton scavenger to facilitate the reaction without competing as a nucleophile.

-

-

Coupling: Add a solution of the deprotected 2-(trifluoromethyl)piperazine (from Part 1, 1.0 eq) to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the formation of the desired product by LC-MS.

-

Purification: Upon completion, perform an aqueous work-up and extract the product with an appropriate solvent (e.g., ethyl acetate). The final compound is then purified using flash column chromatography on silica gel to yield the desired amide intermediate.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a reliable and efficient solution for introducing the valuable 2-(trifluoromethyl)piperazine scaffold into drug candidates. Its combination of a privileged piperazine core, the property-enhancing trifluoromethyl group, and the versatile Boc-protecting group makes it an indispensable tool for medicinal chemists aiming to accelerate the discovery of novel therapeutics. Its successful application in the synthesis of DDR1 inhibitors underscores its significant potential in developing next-generation medicines. [5]

References

- Google Patents. (2017). WO2017005583A1 - Triaza-spirodecanones as ddr1 inhibitors.

-

Google Patents. (2017). US Patent 10,239,876 B2. Retrieved from [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

Zhang, X., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1086057. Retrieved from [Link]

-

IJPSR. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

Synbiochemicals. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

-

PubMed. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved from [Link]

-

ResearchGate. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

-

ACS Publications. (2024). Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines.... Retrieved from [Link]

- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

-

ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Retrieved from [Link]

Sources

- 1. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (1240587-88-5) for sale [vulcanchem.com]

- 2. This compound | 886779-77-7 [m.chemicalbook.com]

- 3. 886779-77-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2017005583A1 - Triaza-spirodecanones as ddr1 inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its utility in constructing complex pharmaceutical candidates is driven by the unique physicochemical properties imparted by its constituent moieties: the piperazine scaffold, the metabolically stable trifluoromethyl (CF3) group, and the versatile tert-butyloxycarbonyl (Boc) protecting group. However, the successful transition of any active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental properties, primarily solubility and stability. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound, outlines robust experimental protocols for their evaluation, and discusses strategic approaches to overcome potential liabilities. The methodologies and insights presented herein are designed to empower researchers to make informed decisions during lead optimization, preformulation, and analytical development.

Physicochemical Profile and Structural Considerations

A molecule's behavior is dictated by its structure. The subject compound, this compound, possesses distinct functional groups that govern its solubility and stability profile.

-

Trifluoromethyl (CF3) Group : This group is a powerful modulator of physicochemical properties. Its high electronegativity and steric bulk significantly increase lipophilicity.[1] Furthermore, the strength of the carbon-fluorine bond confers exceptional metabolic stability, making the CF3 group a common bioisostere for methyl or chloro groups in drug design.[1][2] This enhanced lipophilicity is expected to decrease aqueous solubility.

-

Piperazine Ring : This core scaffold contains a secondary amine (NH) that is basic and can be protonated to form salts, a primary strategy for solubility enhancement.[3] The pKa of this amine is influenced by the electron-withdrawing nature of the adjacent CF3 group.

-

Tert-butyloxycarbonyl (Boc) Group : As a carbamate, the Boc group is a widely used protecting group for amines.[4] Its stability is pH-dependent; it is notably stable under basic and neutral conditions but is designed to be readily cleaved under acidic conditions.[5][6] This inherent lability is a critical factor in the compound's degradation profile.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(trifluoromethyl)-1-piperazinecarboxylate | [7] |

| CAS Number | 886779-77-7 | [7][8] |

| Molecular Formula | C10H17F3N2O2 | [8] |

| Molecular Weight | 254.25 g/mol | [8][9] |

| Physical Form | Solid or liquid | [7] |

| Predicted pKa | 5.95 ± 0.40 (for the secondary amine) | [10] |

| Predicted XLogP3 | 1.6 | [9] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [7][11] |

Solubility Characterization and Enhancement

Poor aqueous solubility is a leading cause of failure in drug development. For a lipophilic molecule like this compound, a proactive and systematic approach to solubility assessment is crucial.

Theoretical Considerations

The positive XLogP3 value suggests a preference for lipid environments over aqueous ones, predicting low intrinsic aqueous solubility.[9] This necessitates experimental determination to guide formulation strategies, which can range from simple co-solvent systems for preclinical studies to more advanced formulations for clinical development.[12][13]

Experimental Protocol: Equilibrium Solubility Assessment

This protocol determines the thermodynamic equilibrium solubility, a gold-standard measure for preformulation.

Objective: To quantify the solubility of the compound in various pharmaceutically relevant media.

Materials:

-

This compound

-

Solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Dimethyl Sulfoxide (DMSO), Ethanol

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 1 mL) of each test solvent.[3] Ensure enough solid is added so that it remains undissolved at equilibrium.

-

Equilibration: Seal the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C).[3] Agitate for 24-48 hours to ensure equilibrium is reached.[3]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining particulates.[3] Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve.

Table 2: Solubility Data Summary (Template)

| Solvent | Temperature (°C) | Solubility (µg/mL) | Classification |

| Purified Water | 25 | [Experimental Data] | [e.g., Poorly Soluble] |

| PBS (pH 7.4) | 25 | [Experimental Data] | [e.g., Poorly Soluble] |

| 0.1 M HCl | 25 | [Experimental Data] | [e.g., Soluble] |

| Ethanol | 25 | [Experimental Data] | [e.g., Freely Soluble] |

| DMSO | 25 | [Experimental Data] | [e.g., Very Soluble] |

Strategies for Solubility Enhancement

Should the aqueous solubility prove to be a limiting factor, several formulation strategies can be employed. The choice depends on the desired application, from in vitro assays to in vivo administration.[14][15]

Caption: Decision workflow for selecting a solubility enhancement strategy.

-

Salt Formation: Targeting the basic secondary amine of the piperazine ring is a highly effective method.[3] A salt screening study using various pharmaceutically acceptable acids (e.g., HCl, mesylate, sulfate) can identify a salt form with optimal solubility and physical stability.

-

Co-solvents: For early-stage research, water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can be used to solubilize the compound for assays.[3][13] It is critical to run appropriate vehicle controls, as high concentrations of organic solvents can interfere with biological systems.

-

Amorphous Solid Dispersions: Dispersing the crystalline drug into a polymer matrix creates a high-energy, amorphous form that can significantly improve dissolution rates and achieve supersaturated concentrations.[12]

-

Cyclodextrin Complexation: Cyclodextrins can encapsulate the lipophilic portions of the drug molecule within their hydrophobic core, while their hydrophilic exterior enhances solubility in water.[13]

Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is essential for determining its shelf-life, identifying compatible excipients, and developing a stability-indicating analytical method.[16][17] Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and products under more severe conditions than those used in accelerated stability testing.[18][19]

Predicted Degradation Pathways

The primary anticipated point of instability is the Boc-carbamate linkage.

-

Acid Hydrolysis: The Boc group is highly susceptible to acid-catalyzed hydrolysis. The mechanism proceeds through the formation of a stable tert-butyl carbocation, which subsequently eliminates to form isobutylene and releases carbon dioxide, yielding the free 2-(trifluoromethyl)piperazine.[5][6]

-

Base Hydrolysis: Carbamates are generally much more stable to basic conditions than esters.[6][20] Significant degradation is not expected under mild basic conditions at ambient temperature.

-

Oxidative, Thermal, and Photostability: The core structure, including the CF3 group and the piperazine ring, is expected to be relatively robust against oxidation, heat, and light.[1] However, experimental verification is mandatory as per ICH guidelines.[18]

Caption: Predicted degradation pathway via acid-catalyzed hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH guidelines to evaluate stability under various stress conditions. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[18][19]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[18]

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at timed intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of base before analysis.[18]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples as above.[18]

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H2O2). Store at room temperature, protected from light. Withdraw samples at timed intervals.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).[21] Periodically dissolve and analyze samples.

-

Photostability: Expose the solid compound and a solution to a light source providing combined UV and visible output as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18] Analyze samples alongside a dark control.

-

-

Analysis: Analyze all stressed samples and controls using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector.

-

Data Evaluation:

-

Quantify the loss of the parent compound over time.

-

Monitor for the appearance of degradation products.

-

Perform a mass balance calculation to account for the parent compound and all degradants.

-

Assess the peak purity of the parent compound peak to ensure no co-eluting degradants.

-

Integrated Preformulation Strategy

The data gathered from solubility and stability studies form the foundation of a successful preformulation program. An integrated approach ensures that potential liabilities are identified and addressed early in the development timeline.

Caption: Integrated workflow for preformulation development.

Conclusion

This compound is a valuable synthetic intermediate whose physicochemical properties must be well-understood to ensure its effective use in drug development. Its solubility is predicted to be low in aqueous media due to its lipophilic nature, necessitating experimental evaluation and potentially requiring enhancement strategies such as salt formation or amorphous dispersions. The compound's chemical stability is primarily dictated by the acid-labile Boc-protecting group, while the core piperazine and trifluoromethyl moieties are expected to be robust. A systematic investigation using the forced degradation protocols outlined in this guide is paramount for identifying potential liabilities and developing robust formulations and analytical methods. By adopting the integrated strategies presented, researchers can de-risk their development programs and accelerate the progression of promising new chemical entities toward the clinic.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Jadhav, S. B., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

-

Patel, Y., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Rawi, S., & Ginski, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. Retrieved from [Link]

-

Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. Retrieved from [Link]

-

Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

-

Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

D'Erasmo, M. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Johnson, R. D., & Botch-Jones, S. R. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology. Retrieved from [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Wang, Y., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Science & Technology. Retrieved from [Link]

-

RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Retrieved from [Link]

-

Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. This compound | 886779-77-7 [sigmaaldrich.com]

- 8. bio-fount.com [bio-fount.com]

- 9. tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | CID 72210716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (1240587-88-5) for sale [vulcanchem.com]

- 11. tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate | 886779-69-7 [sigmaaldrich.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmaguru.co [pharmaguru.co]

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate

Introduction: In the landscape of modern pharmaceutical synthesis and drug discovery, fluorinated heterocyclic compounds such as tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate are pivotal building blocks. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As the use of this valuable intermediate becomes more widespread, it is imperative for researchers, chemists, and drug development professionals to possess a thorough understanding of its safety profile and to implement rigorous handling procedures. This guide provides an in-depth, technically grounded framework for the safe utilization of this compound, moving beyond mere procedural lists to explain the causality behind each safety recommendation.

Chemical and Physical Identity

A foundational element of laboratory safety is the unambiguous identification of the substance in use. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 886779-77-7 | [1][2][3] |

| Molecular Formula | C10H17F3N2O2 | [1][2][3] |

| Molecular Weight | ~254.25 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C, protect from light | [1][3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[5] Understanding these classifications is critical for anticipating risks and implementing appropriate controls. The primary hazards are associated with irritation and acute oral toxicity.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

GHS Pictogram: GHS07 (Exclamation Mark)[6]

Expert Analysis of Hazards:

-

H302 (Harmful if swallowed): This classification indicates that accidental ingestion of relatively small quantities can cause significant health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[7]

-

H315 & H319 (Skin and Eye Irritation): These are the most common routes of occupational exposure. The trifluoromethyl and piperazine moieties can cause local irritation upon contact. The potential for serious eye irritation necessitates the use of robust eye protection beyond standard safety glasses.[1][5]

-

H335 (Respiratory Irritation): As a solid, the primary inhalation risk stems from airborne dust or aerosols. This hazard dictates that the compound must be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent respiratory tract irritation.[1][5]

A Risk-Based Approach: The Hierarchy of Controls

The most effective safety programs prioritize systematic risk reduction. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. This approach is fundamental to designing a self-validating safety system where reliance on human behavior is minimized.

Caption: The Hierarchy of Controls prioritizes safety measures from most effective (top) to least effective (bottom).

-

Engineering Controls (First Line of Defense): The primary method for controlling exposure is to physically isolate the chemical from the operator. All weighing and manipulation of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure. This directly addresses the H335 respiratory hazard by capturing dust at the source.[5]

-

Administrative Controls (Standardizing Safety): These controls are procedural measures to reduce exposure. This includes mandatory training on the specific hazards of this compound, restricting access to authorized personnel, and clearly designating areas where the compound is stored and handled.

-

Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the sole means of protection. It is used to protect the operator from hazards that cannot be eliminated by other controls.

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling larger quantities or when there is a significant risk of splashing.[5]

-

Skin Protection: Impervious gloves (nitrile is a suitable choice for incidental contact) must be worn. Gloves should be inspected before use and changed immediately if contaminated. A lab coat must be worn and kept fastened.[2][5]

-

Respiratory Protection: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[8]

-

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

4.1 General Handling and Dispensing Protocol

-

Preparation: Confirm the chemical fume hood is functioning correctly. Don personal protective equipment (lab coat, goggles, gloves).

-

Staging: Place all necessary equipment (spatulas, weigh boats, containers) into the fume hood before introducing the compound.

-

Dispensing: Carefully open the container. Use a dedicated spatula to transfer the required amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Closure: Securely close the primary container immediately after dispensing.

-

Cleanup: Clean any minor residual powder from the work surface within the hood using a damp cloth or towel, ensuring not to create dust. Dispose of cleaning materials as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them. Wash hands thoroughly with soap and water.[5][7]

4.2 Storage Protocol

-

Container: Ensure the container is tightly sealed to prevent exposure to moisture and air.[7]

-

Location: Store the compound in a designated, locked, and well-ventilated area.[7]

-

Temperature: Maintain the storage environment between 2-8°C and protect from light, as recommended by suppliers.[1][3]

-

Compatibility: Do not store with incompatible materials such as strong oxidizing agents or strong acids.[9]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

5.1 Spill Response The response to a spill should be methodical to ensure the safety of all personnel.

Caption: A systematic workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.[5]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

-

Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste. Avoid creating dust.[5]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Seal the container and label it appropriately for hazardous waste disposal.

5.2 First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to responding medical personnel.[5]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][7] |

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[1][3][6]

-

Conditions to Avoid: Avoid exposure to moisture, excess heat, and light.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[9]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride can be formed.

Disposal Considerations

Chemical waste must be managed in compliance with all local, regional, and national regulations. Waste generated from this compound should be treated as hazardous. Dispose of contaminated materials and the compound itself through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[5]

Conclusion

This compound is a compound of significant utility in chemical research and development. Its potential hazards, while notable, can be effectively managed through a comprehensive safety program rooted in the principles of risk assessment and the hierarchy of controls. By understanding the rationale behind specific handling protocols, emergency procedures, and storage requirements, scientific professionals can ensure a safe laboratory environment while advancing their research objectives.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet. (2024). [Link]

-

BIOFOUNT. This compound. [Link]

-

PubChem. tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Guangzhou Weibo Technology Co., Ltd. This compound Safety Information. [Link]

-

Chutai Biotechnology. This compound. [Link]

-

Autech Industry Co.,Ltd. This compound. [Link]

-

CP Lab Safety. tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate, min 97%, 100 mg. [Link]

Sources

- 1. This compound | 886779-77-7 [sigmaaldrich.com]

- 2. bio-fount.com [bio-fount.com]

- 3. This compound | 886779-77-7 [m.chemicalbook.com]

- 4. tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | CID 72210716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate | 886779-69-7 [sigmaaldrich.com]

- 7. 886779-77-7,this compound [weibosci.com]

- 8. 886779-77-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. fishersci.com [fishersci.com]

Literature review on the synthesis of 2-(trifluoromethyl)piperazine derivatives.

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)piperazine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(trifluoromethyl)piperazine scaffold represents a confluence of two privileged structural motifs in modern medicinal chemistry: the piperazine ring, a cornerstone of many FDA-approved drugs, and the trifluoromethyl group, a critical tool for modulating physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive literature review of the synthetic strategies employed to construct these valuable derivatives. We will delve into the mechanistic underpinnings of classical and contemporary methodologies, offer detailed experimental protocols, and present comparative data to inform rational synthetic design for researchers in drug discovery and development.

The Strategic Importance of the 2-(Trifluoromethyl)piperazine Core

The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its basic nitrogen centers that aid in salt formation and solubility, and its conformationally flexible structure that can be tailored to fit specific biological targets.[1]

The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance a molecule's profile.[2] Key advantages include:

-

Increased Lipophilicity: The CF₃ group (Hansch π value of +0.88) enhances membrane permeability and can improve interactions with hydrophobic pockets in target proteins.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[2] This often leads to an increased drug half-life.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the adjacent secondary amine in the piperazine ring, influencing its ionization state at physiological pH and affecting target binding and off-target activities.

-

Bioisosterism: The CF₃ group can serve as a bioisostere for other groups like chlorine or a methyl group, but with distinct electronic properties.[2]

The combination of these features in the 2-(trifluoromethyl)piperazine scaffold provides a powerful building block for creating novel therapeutics with optimized potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.[3] These derivatives have found applications ranging from antiviral agents to potential plant activators.[4]

Key Synthetic Strategies and Methodologies

The synthesis of 2-(trifluoromethyl)piperazine derivatives can be broadly categorized into two primary approaches: linear synthesis involving cyclization of a pre-functionalized acyclic precursor, and convergent synthesis using multicomponent reactions.

Strategy 1: Reductive Amination and Cyclization of Diamine Precursors

This classical and robust method involves the construction of an N,N'-diprotected ethylenediamine backbone, followed by cyclization with a trifluoromethylated C2 synthon. The use of benzyl protecting groups is common due to their stability and ease of removal via catalytic hydrogenation.

The general workflow for this strategy is outlined below:

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Boc-Protected Piperazines

Introduction: The Strategic Importance of Boc-Piperazine in Medicinal Chemistry

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has become a foundational building block in the landscape of modern medicinal chemistry.[1] Its structure, which marries the privileged piperazine scaffold with a strategically placed tert-butyloxycarbonyl (Boc) protecting group, offers chemists a powerful tool for constructing complex molecular architectures.[1][2] The piperazine ring itself is a common feature in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][3] This prevalence is due to the favorable pharmacokinetic properties it often imparts, such as improved aqueous solubility and oral bioavailability.[3]

The mono-protection with the Boc group is critical; it deactivates one of the two reactive nitrogen atoms, permitting selective functionalization at the free secondary amine.[2][4] This control is essential in multi-step syntheses to prevent unwanted side reactions and ensure the precise assembly of the target molecule.[1] A thorough understanding of the physicochemical properties of these Boc-protected intermediates—such as lipophilicity, solubility, basicity, and stability—is therefore not merely academic. It is fundamental to designing efficient synthetic routes, optimizing drug candidates' ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and developing viable formulations.[5] This guide provides an in-depth exploration of these core properties, complete with field-tested experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Lipophilicity: Quantifying the Impact of the Boc Group with LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior, influencing its absorption, distribution, membrane permeability, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.

The introduction of the tert-butyl group via Boc protection dramatically increases the lipophilicity of the piperazine core. Unprotected piperazine is highly water-soluble, while N-Boc-piperazine is a waxy, crystalline solid with significantly greater solubility in organic solvents like methanol and ethyl acetate.[1][6] This shift is a double-edged sword; while increased lipophilicity can enhance membrane permeability, it often leads to decreased aqueous solubility, a trade-off that medicinal chemists must carefully balance.

Table 1: Physicochemical Properties of Piperazine and N-Boc-Piperazine

| Property | Value | Reference |

| N-Boc-Piperazine CAS Number | 57260-71-6 | [1][7] |

| N-Boc-Piperazine Molecular Formula | C₉H₁₈N₂O₂ | [1][7] |

| N-Boc-Piperazine Molecular Weight | 186.25 g/mol | [1][7] |

| N-Boc-Piperazine Appearance | White to light yellow crystalline solid | [1][7] |

| N-Boc-Piperazine Melting Point | 43-49 °C | [1][7] |

| N-Boc-Piperazine XLogP3 | 0.5 | [8] |

| Piperazine pKa1 / pKa2 | 5.35 / 9.73 | [9][10] |

| Predicted N-Boc-Piperazine pKa | 8.45 | [6] |

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the gold-standard technique for experimentally determining LogP/LogD values.[11][12] It involves the direct measurement of a compound's concentration in two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄), after they have reached equilibrium.[13]

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., 0.01 M PBS, pH 7.4) for 24 hours to ensure mutual saturation.[11] Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the Boc-protected piperazine derivative in a minimal amount of a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).[11]

-

Partitioning: In a glass vial, add a small aliquot of the stock solution to a defined volume of the pre-saturated aqueous buffer. Add an equal volume of the pre-saturated n-octanol. The final compound concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Seal the vial and shake or agitate it for a sufficient period (e.g., 2-4 hours, up to 24 hours for some compounds) to allow the system to reach thermodynamic equilibrium.[14] Centrifugation is often used afterward to ensure a clean separation of the two phases.[14]

-

Phase Separation & Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination.[12]

-

Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] A calibration curve should be prepared for accurate quantification.

-

Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

ngcontent-ng-c1205671314="" class="ng-star-inserted">Expert Insight: The shake-flask method is labor-intensive and requires a significant amount of pure compound. For higher throughput screening in early drug discovery, chromatographic methods (e.g., reversed-phase HPLC) are often used to estimate LogP values based on retention times. However, for definitive characterization, the shake-flask method remains the benchmark.

Aqueous Solubility: A Critical Parameter for Drug Delivery

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[15] Poor solubility can lead to unreliable results in biological assays and pose significant challenges for formulation development.[15][16] As mentioned, the lipophilic Boc group generally decreases the aqueous solubility of the parent piperazine.

Solubility can be measured under kinetic or thermodynamic conditions.[16] Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[16] Thermodynamic solubility, however, is the true equilibrium solubility of the solid material and is the more relevant value for lead optimization and formulation.[15][17]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a solid compound in an aqueous buffer.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of the solid Boc-protected piperazine derivative (e.g., 1 mg) into a glass vial.[17]

-

Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[17]

-

Equilibration: Seal the vials and incubate them with constant agitation (e.g., on a thermomixer or vial roller system) at a controlled temperature (e.g., 25°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[16][17]

-

Phase Separation: After incubation, filter the suspension through a low-binding filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet the undissolved solid.[16]

-

Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using HPLC-UV or LC-MS.[15] A calibration curve must be generated using standards of known concentrations.

-

Result Expression: The thermodynamic solubility is reported in units such as µg/mL or µM.

ngcontent-ng-c1205671314="" class="ng-star-inserted">Scientist's Note: It is crucial to confirm that true equilibrium has been achieved. This can be done by taking measurements at multiple time points (e.g., 4 hours and 24 hours). If the concentration does not increase between the later time points, equilibrium has likely been reached.[16] The solid form of the compound (crystalline vs. amorphous) can significantly impact the measured solubility.

Basicity (pKa): The Role of the Unprotected Nitrogen

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and unprotonated forms. For a basic compound like a piperazine derivative, the pKa of its conjugate acid is a key parameter that governs its charge state in different physiological environments, which in turn affects its solubility, permeability, and target binding.

Piperazine itself has two pKa values, approximately 5.35 and 9.73.[10] When one nitrogen is protected with the Boc group, a carbamate is formed, which is significantly less basic. The remaining secondary amine, however, retains its basic character. The predicted pKa for the conjugate acid of N-Boc-piperazine is around 8.45.[6] This value indicates that at physiological pH (7.4), a significant portion of Boc-piperazine molecules will exist in their protonated, charged form, which generally increases aqueous solubility but may decrease passive membrane permeability.

Caption: Protonation equilibrium of N-Boc-piperazine.

Chemical Stability: The Lability of the Boc Group

A protecting group must be stable enough to withstand various reaction conditions but also be removable under specific, controlled conditions. The Boc group is renowned for its stability in basic, nucleophilic, and reductive environments.[18] However, it is characteristically labile to acid.[18][19] This acid sensitivity is the cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups like Fmoc or Cbz.[18]

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is a reliable and well-understood transformation. It proceeds via protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[20][21] This is followed by the loss of the highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutene gas. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[20][21][22]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. uregina.ca [uregina.ca]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 15. evotec.com [evotec.com]

- 16. enamine.net [enamine.net]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. m.youtube.com [m.youtube.com]

The Piperazine Scaffold: A Cornerstone of Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets with high affinity.[1] Among these, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands out as a cornerstone of modern drug discovery.[2][3] This versatile scaffold is a key structural component in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including oncology, infectious diseases, and disorders of the central nervous system (CNS).[4][5][6]

The prevalence of the piperazine moiety is not coincidental; it is a direct consequence of its unique combination of physicochemical properties, synthetic tractability, and conformational characteristics.[2][7] The two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.[8][9] This guide, intended for drug development professionals, will provide a comprehensive overview of the piperazine scaffold, from its fundamental properties and synthesis to its diverse applications and the structure-activity relationships that govern its therapeutic efficacy.

Physicochemical and Pharmacokinetic Profile: The "Magic" Behind the Moiety

The piperazine ring's utility in drug design is largely attributed to its ability to favorably modulate a molecule's properties, particularly its solubility, basicity, and overall pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

Key Physicochemical Properties:

-

Basicity (pKa): Piperazine has two distinct pKa values (pKa1: ~5.35-5.5, pKa2: ~9.73-9.8), allowing for precise control over the degree of ionization at physiological pH.[1] This dual basicity is crucial for modulating interactions with biological targets and influencing properties like solubility and membrane permeability.

-

Solubility: The presence of the two nitrogen atoms, which can act as hydrogen bond donors and acceptors, generally imparts greater water solubility to molecules containing a piperazine ring.[5][8][9] This is a significant advantage in drug development, as poor aqueous solubility can be a major hurdle.

-

Lipophilicity (logP): The parent piperazine scaffold is hydrophilic (cLogP ~-1.1).[1] However, the lipophilicity of piperazine-containing compounds can be readily modulated through substitutions at the nitrogen atoms, allowing for a balance between aqueous solubility and membrane permeability.[1]

-

Structural Rigidity and Conformational Flexibility: The piperazine ring exists in a chair conformation, providing a degree of structural rigidity that can be beneficial for target binding.[8][9] At the same time, it possesses enough conformational flexibility to adapt to various binding pockets.[10] This balance is a key feature of its "privileged" status.

These properties collectively contribute to improved oral bioavailability and favorable ADME characteristics in many piperazine-containing drugs.[8][9]

Comparative Analysis of Piperazine and Piperidine Scaffolds:

| Property | Piperazine | Piperidine | Rationale for Drug Design Choices |

| Structure | 1,4-diaza analogue | Single nitrogen heterocycle | Piperazine's second nitrogen offers more points for substitution and modulation of properties.[1] |

| pKa | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | ~11.22[1] | Piperazine's dual pKa allows for finer tuning of basicity and solubility.[1] Piperidine's higher basicity may lead to stronger ionic interactions. |

| cLogP (parent) | ~-1.1[1] | ~0.84[1] | Piperidine is inherently more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility.[1] |

| Aqueous Solubility | Freely Soluble[1] | Miscible[1] | Both are highly water-soluble, but piperazine's structure often leads to better solubility in the final drug molecule. |

Synthetic Strategies: Building the Piperazine Core

The synthetic accessibility of piperazine and its derivatives is a major reason for its widespread use.[8] A variety of synthetic protocols have been developed, ranging from classical methods to more recent advancements in C-H functionalization.[5][8][9]

Classical Synthetic Approaches:

One of the most common methods for the synthesis of monosubstituted piperazines involves the use of protecting groups.[11] This multi-step process typically includes:

-

Protection of one of the piperazine nitrogen atoms (e.g., with a Boc group).

-

Reaction of the unprotected nitrogen with a suitable electrophile.

-

Deprotection to yield the desired monosubstituted piperazine.[11]

However, more streamlined, one-pot procedures have also been developed to improve efficiency and reduce costs.[11]

Experimental Protocol: One-Pot Synthesis of a Monosubstituted Piperazine Derivative

This protocol describes a simplified, one-pot synthesis of a monosubstituted piperazine derivative from a protonated piperazine, avoiding the need for protecting groups.[11]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Methanol

-

Appropriate alkyl halide (e.g., benzyl bromide)

-

Polymeric resin-supported metal ion catalyst

Procedure:

-

In a reaction vessel, dissolve free piperazine in methanol.

-

Add piperazine dihydrochloride to the solution to form piperazine monohydrochloride in situ.[11]

-

Add the alkyl halide (1 equivalent) to the reaction mixture.

-

Introduce the heterogeneous catalyst (e.g., metal ions supported on a commercial polymeric resin).[11]

-

Stir the reaction mixture at room temperature or under reflux until completion (monitored by TLC or LC-MS).

-

Upon completion, filter off the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired monosubstituted piperazine derivative.

Modern Synthetic Advancements: C-H Functionalization

Recent progress in organic synthesis has led to the development of methods for the direct functionalization of the carbon atoms of the piperazine ring.[5] These C-H functionalization techniques provide novel avenues for creating structural diversity that was previously difficult to achieve, as approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[5] Photoredox catalysis is one such modern approach that enables the C-H alkylation of piperazines under mild conditions.[5]

Caption: Synthetic routes to piperazine derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The piperazine scaffold is a versatile building block found in drugs targeting a wide range of diseases.[9][12] Its ability to be easily modified allows for the optimization of activity against various biological targets.[8][9]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, including depression, anxiety, and psychosis.[6][13] Many of these drugs act on neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[14][15]

-

Antidepressants and Anxiolytics: The piperazine moiety is a key substructure in many antidepressants.[16] For example, 1-(4-Chlorophenyl)piperazine is a precursor for synthesizing drugs that act as serotonin receptor agonists or releasing agents.[13] Drugs like Vortioxetine and Buspirone are examples of piperazine-containing therapeutics used for depression and anxiety, respectively.[6]

-

Antipsychotics: Several antipsychotic drugs, such as Clozapine, Olanzapine, and Aripiprazole, incorporate a piperazine ring.[6][17] This scaffold often plays a crucial role in the binding of these drugs to dopamine and serotonin receptors.[15]

The favorable CNS pharmacokinetic profile of many piperazine-containing compounds contributes to their success in this therapeutic area.[16]

Oncology

The piperazine ring is a common feature in many anticancer agents.[18] Its presence can influence the drug's ability to interact with various cancer-related targets, inhibit the cell cycle, and induce apoptosis.[18][19]

-

Kinase Inhibitors: A notable example is Imatinib (Gleevec), a blockbuster drug for chronic myeloid leukemia, which features a piperazine ring.[5] This moiety is crucial for its pharmacokinetic properties and target engagement. Other kinase inhibitors containing the piperazine scaffold include Ponatinib and Nintedanib.[20]

-

Apoptosis Induction: Some piperazine-based compounds have been shown to induce mitotic arrest and sensitize colon cancer cells to apoptosis.[21] For instance, the compound AK301, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, has demonstrated potent activity in this regard.[21]

The flexible binding nature of the piperazine scaffold allows it to interact with a variety of biological targets relevant to cancer therapy.[18]

Infectious Diseases

Piperazine and its derivatives have a long history in the treatment of infectious diseases.[22]

-

Anthelmintics: Piperazine was first introduced as an anthelmintic to treat parasitic worm infections.[23][24] It works by paralyzing the parasites, leading to their expulsion from the body.[23][24] This is achieved through its agonist effects on the inhibitory GABA receptor in helminths.[17][23]

-

Antibiotics: The piperazine nucleus is found in several generations of antibiotics, including ciprofloxacin.[4][22]

-

Antifungals and Antivirals: The scaffold is also present in antifungal drugs like itraconazole and has been investigated for its antiviral properties.[4][25]

Caption: Therapeutic applications of the piperazine scaffold.

Bioisosteric Replacement: Evolving the Scaffold

While the piperazine ring offers many advantages, medicinal chemists sometimes seek to replace it with other structural motifs, known as bioisosteres, to further refine a compound's properties.[26] Bioisosteric replacement can be used to modulate potency, selectivity, and pharmacokinetic parameters.[27] For example, spirocyclic diamines have been explored as piperazine bioisosteres, which in some cases have led to improved aqueous solubility.[26][28] The goal of this strategy is to retain the beneficial properties of the piperazine scaffold while addressing any potential liabilities.[29][30]

Future Perspectives and Challenges